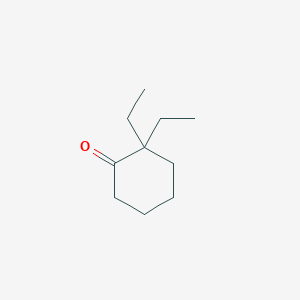
2,2-Diethylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethylcyclohexanone is a cyclic ketone with the chemical formula C12H22O. It is a colorless liquid with a strong odor and is commonly used as a solvent and intermediate in the production of other chemicals.
Applications De Recherche Scientifique
2,2-Diethylcyclohexanone has several scientific research applications. It is commonly used as a solvent in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of fragrances, flavors, and polymers. Additionally, 2,2-Diethylcyclohexanone is used as a starting material in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2,2-Diethylcyclohexanone is not well understood. However, it is believed to act as a central nervous system depressant, similar to other ketones. It may also have analgesic properties, as it has been shown to reduce pain in animal models.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2-Diethylcyclohexanone are not well studied. However, it has been shown to have sedative effects in animal models. It may also have analgesic properties, as mentioned earlier.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-Diethylcyclohexanone in lab experiments is its availability and low cost. It is also relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. However, one limitation is its toxicity, which can pose a risk to researchers working with it. It is also highly flammable and should be handled with care.
Orientations Futures
There are several future directions for the use of 2,2-Diethylcyclohexanone in scientific research. One area of interest is its potential use as a starting material for the synthesis of chiral compounds, which are important in the pharmaceutical industry. Another area of interest is its potential use as a solvent in the synthesis of new materials, such as polymers and nanomaterials. Additionally, more research is needed to understand the mechanism of action and biochemical and physiological effects of 2,2-Diethylcyclohexanone.
Méthodes De Synthèse
The synthesis of 2,2-Diethylcyclohexanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with ethyl chloride in the presence of aluminum chloride as a catalyst. Another method involves the reaction of cyclohexanone with ethylmagnesium bromide in the presence of copper(II) chloride.
Propriétés
Numéro CAS |
16519-67-8 |
|---|---|
Nom du produit |
2,2-Diethylcyclohexanone |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,2-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-10(4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3 |
Clé InChI |
NPJUWQOZDGNZBE-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1=O)CC |
SMILES canonique |
CCC1(CCCCC1=O)CC |
Synonymes |
2,2-Diethylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



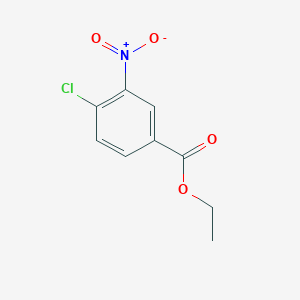
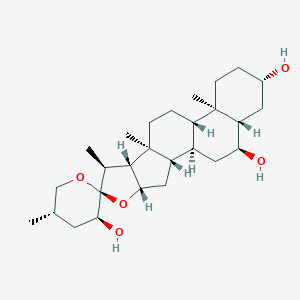
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)


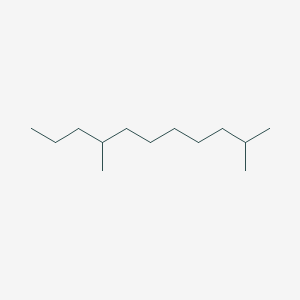
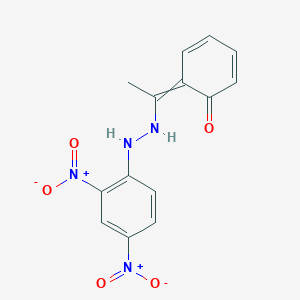


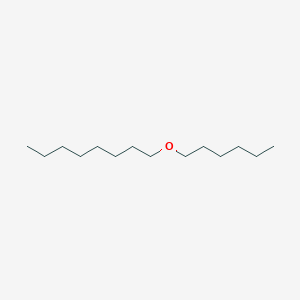

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)